N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide
CAS No.: 1020053-85-3
Cat. No.: VC2640034
Molecular Formula: C17H19FN2O2
Molecular Weight: 302.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020053-85-3 |
|---|---|
| Molecular Formula | C17H19FN2O2 |
| Molecular Weight | 302.34 g/mol |
| IUPAC Name | N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide |
| Standard InChI | InChI=1S/C17H19FN2O2/c1-3-12-4-7-14(8-5-12)22-11(2)17(21)20-16-10-13(19)6-9-15(16)18/h4-11H,3,19H2,1-2H3,(H,20,21) |
| Standard InChI Key | FAOLUHGCWZIELD-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)F |
| Canonical SMILES | CCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)F |
Introduction
Chemical Identity and Structural Characteristics
N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide features a complex molecular architecture consisting of several key functional groups. The compound contains a fluorophenyl ring with an amino substituent, connected via an amide linkage to a propanamide group that incorporates a 4-ethylphenoxy moiety. This arrangement creates a molecule with multiple sites for potential biological interactions and chemical reactivity .
Chemical Identification Parameters
The compound is characterized by the following identification parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1020053-85-3 |
| Molecular Formula | C₁₇H₁₉FN₂O₂ |
| Molecular Weight | 302.34 g/mol |
| InChI | InChI=1S/C17H19FN2O2/c1-3-12-4-7-14(8-5-12)22-11(2)17(21)20-16-10-13(19)6-9-15(16)18/h4-11H,3,19H2,1-2H3,(H,20,21) |
| InChIKey | FAOLUHGCWZIELD-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)F |
Structural Elements
The molecule can be divided into several key structural components:
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A 2-fluorophenyl ring with an amino group at the 5-position, providing potential for hydrogen bonding interactions
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An amide linkage that connects the aromatic portion to the propanamide segment
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A propanamide group featuring a methyl substituent
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A 4-ethylphenoxy moiety that contributes significant lipophilicity to the molecule
The presence of these varied functional groups creates a molecule with unique physicochemical properties and potential biological interactions.
Physical and Chemical Properties
Physical Characteristics
N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide exists as a solid compound at standard temperature and pressure. Its molecular weight of 302.34 g/mol places it in a range typical for synthetic organic compounds with potential biological activity .
Chemical Reactivity
The compound contains several reactive functional groups that can participate in various chemical transformations:
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The primary amino group at the 5-position of the fluorophenyl ring can participate in nucleophilic reactions, including acylation, alkylation, and condensation reactions.
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The amide bond can undergo hydrolysis under acidic or basic conditions, potentially releasing 5-amino-2-fluoroaniline and 2-(4-ethylphenoxy)propanoic acid.
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The aromatic rings provide sites for electrophilic aromatic substitution reactions, although the presence of the fluorine atom may direct the regioselectivity of such reactions .
Solubility and Stability
Based on its structure, N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide likely exhibits:
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Poor water solubility due to the presence of two aromatic rings and an ethyl group, which contribute significant lipophilicity.
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Good solubility in common organic solvents such as dichloromethane, chloroform, dimethylsulfoxide, and dimethylformamide.
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Potential stability concerns regarding the amide bond, which might be susceptible to hydrolysis under strongly acidic or basic conditions .
Structural Analogs and Related Compounds
Significant Structural Analogs
A structurally related compound is N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide (CAS: 954264-70-1), which differs from the title compound by having one less methyl group in the central portion of the molecule. This compound has a molecular weight of 288.32 g/mol and a molecular formula of C₁₆H₁₇FN₂O₂ .
Another structural variation is N-(5-amino-2-fluorophenyl)-2-(4-chlorophenoxy)-propanamide, which replaces the ethyl group on the phenoxy portion with a chlorine atom. This modification alters the electronic properties and potentially the biological activity of the molecule.
Structure-Activity Relationship Considerations
The structural features of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide suggest several important considerations for potential biological activity:
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The 5-amino group on the fluorophenyl ring provides a site for hydrogen bond donation, which could be important for target binding interactions.
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The fluorine atom at the 2-position of the phenyl ring may enhance metabolic stability while also providing a site for hydrogen bond acceptance and influencing the electronic distribution within the aromatic ring.
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The central amide linkage offers both hydrogen bond accepting and donating capabilities, which are often critical for biological recognition.
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The 4-ethylphenoxy group contributes lipophilicity, which can influence membrane permeability and binding to hydrophobic pockets in biological targets .
Synthesis and Preparation Methods
Purification Techniques
Purification of the synthetic product would likely involve:
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Column chromatography using silica gel with appropriate solvent systems.
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Recrystallization from suitable solvent combinations.
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Confirmation of purity through analytical techniques such as high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy .
Analytical Characterization
Spectroscopic Properties
For comprehensive characterization of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide, several spectroscopic methods would be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the aromatic protons, the ethyl group protons, the methyl group adjacent to the carbonyl, and the amino group protons.
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¹³C NMR would reveal the carbonyl carbon, aromatic carbons, and aliphatic carbons.
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¹⁹F NMR would confirm the presence and environment of the fluorine atom.
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Mass Spectrometry:
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The molecular ion peak would be expected at m/z 302, corresponding to the molecular weight.
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Fragmentation patterns would likely include cleavage at the amide bond and loss of the ethyl group.
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Infrared Spectroscopy:
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